molecular formula C21H20ClN5O3 B11592329 2-(2-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(2-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11592329
M. Wt: 425.9 g/mol
InChI Key: XBMYDNFDSHGSLT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the core structure

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolopyrimidines with excellent efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of other triazolopyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(2-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives such as:

Properties

Molecular Formula

C21H20ClN5O3

Molecular Weight

425.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(14-9-8-12(29-2)10-16(14)30-3)27-21(24-11)25-20(26-27)13-6-4-5-7-15(13)22/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26)

InChI Key

XBMYDNFDSHGSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=C(C=C(C=C4)OC)OC)C(=O)N

Origin of Product

United States

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